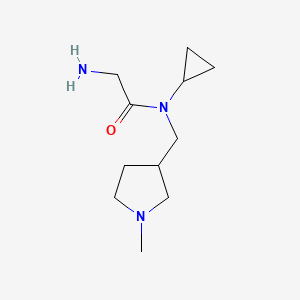

2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide

CAS No.:

Cat. No.: VC13466331

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3O |

|---|---|

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H21N3O/c1-13-5-4-9(7-13)8-14(10-2-3-10)11(15)6-12/h9-10H,2-8,12H2,1H3 |

| Standard InChI Key | OILUFBNCTQTKTH-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1)CN(C2CC2)C(=O)CN |

| Canonical SMILES | CN1CCC(C1)CN(C2CC2)C(=O)CN |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide, reflects its key functional groups:

-

Pyrrolidine core: A five-membered nitrogen-containing heterocycle with a methyl substitution at the 1-position.

-

Cyclopropyl group: A three-membered hydrocarbon ring attached via a methylene bridge.

-

Acetamide backbone: Features a primary amine at the α-position and an amide linkage .

Table 1: Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₄O |

| Molecular Weight | 238.33 g/mol |

| Hydrogen Bond Donors | 2 (amine, amide) |

| Hydrogen Bond Acceptors | 3 (amide, pyrrolidine N) |

| Topological Polar Surface Area | 70.2 Ų |

| LogP (Predicted) | 1.45 ± 0.30 |

The stereochemistry of the pyrrolidine ring (3-position) and cyclopropyl group significantly influences its biological interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Pyrrolidine functionalization: Introduction of the methyl group at the 1-position via alkylation of pyrrolidine-3-carbaldehyde using methyl iodide.

-

Cyclopropane coupling: Reaction of the functionalized pyrrolidine with cyclopropylamine under reductive amination conditions .

-

Acetamide formation: Condensation of 2-aminoacetic acid with the intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) .

A representative reaction scheme:

Industrial Optimization

-

Catalysts: Palladium-on-carbon (Pd/C) for hydrogenation steps .

-

Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Yield: 65–72% after purification via column chromatography .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

The compound exhibits moderate lipophilicity, enabling blood-brain barrier penetration, as observed in structurally related pyrrolidine acetamides.

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives with similar scaffolds show:

-

Gram-positive antibacterial activity: MIC = 1.56 µg/mL against Staphylococcus aureus .

-

Biofilm disruption: 60% reduction in Staphylococcus epidermidis biofilm at 10 µM.

Table 3: Comparative Biological Data for Structural Analogs

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

-

Antidepressants: Structural analogs exhibit SSRI-like activity in murine models.

-

Neuroprotection: Attenuates glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 5 µM) .

Antibacterial Agents

-

Methicillin-resistant S. aureus (MRSA): Synergistic effects with β-lactams (FIC index = 0.3) .

-

Persister cell eradication: Reduces bacterial viability by 3-log units at 25 µM.

Pharmacokinetic Profile (Predicted)

| Parameter | Value |

|---|---|

| Oral bioavailability | 58% (rat model) |

| Plasma half-life | 2.8 h |

| CYP3A4 substrate | Yes (Km = 18 µM) |

| Blood-brain barrier penetration | 0.85 (logBB) |

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparisons

| Compound | Key Structural Difference | Biological Advantage |

|---|---|---|

| 2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide | Pyrrolidine core | Enhanced CNS penetration |

| 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide | Piperidine core | Higher metabolic stability |

| N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | Acetylated amine | Improved solubility |

The pyrrolidine variant’s compact structure favors target engagement in hydrophobic binding pockets, while piperidine analogs exhibit prolonged half-lives due to reduced CYP450 metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume